(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane
CAS No.: 1448044-71-0
Cat. No.: VC4984890
Molecular Formula: C20H22FNO5S2
Molecular Weight: 439.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448044-71-0 |
|---|---|
| Molecular Formula | C20H22FNO5S2 |
| Molecular Weight | 439.52 |
| IUPAC Name | 3-(benzenesulfonyl)-8-(5-fluoro-2-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane |
| Standard InChI | InChI=1S/C20H22FNO5S2/c1-27-19-10-7-14(21)11-20(19)29(25,26)22-15-8-9-16(22)13-18(12-15)28(23,24)17-5-3-2-4-6-17/h2-7,10-11,15-16,18H,8-9,12-13H2,1H3 |
| Standard InChI Key | ZWLDBYMBWNRDLB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)F)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Stereochemical Configuration
The compound’s core consists of an 8-azabicyclo[3.2.1]octane scaffold, a structure shared with tropane alkaloids such as cocaine and atropine . The (1R,5S) configuration imposes rigidity on the bicyclic system, which is critical for receptor binding specificity. Two sulfonyl groups—(5-fluoro-2-methoxyphenyl)sulfonyl at position 8 and phenylsulfonyl at position 3—introduce steric bulk and electronic effects that modulate solubility and target engagement.
Physicochemical Profile
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.52 g/mol |
| IUPAC Name | 3-(Benzenesulfonyl)-8-(5-fluoro-2-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane |
| SMILES | COC1=C(C=C(C=C1)F)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
| PubChem CID | 71808991 |
The compound’s solubility remains uncharacterized in publicly available data, though sulfonyl groups typically enhance aqueous solubility compared to nonpolar analogs. Computational models predict a topological polar surface area (TPSA) of ~115 Ų, suggesting moderate membrane permeability .
Synthesis and Manufacturing
Scaffold Construction
The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold often begins with achiral tropinone derivatives, which undergo desymmetrization via asymmetric catalysis . For example, enzymatic resolution or chiral auxiliary-mediated cyclization can yield the desired (1R,5S) configuration with enantiomeric excess >90% . Recent advances employ transition-metal catalysts, such as ruthenium complexes, to induce stereocontrol during ring-closing metathesis .
Sulfonylation Strategy
Dual sulfonylation at positions 3 and 8 typically proceeds via nucleophilic substitution. Key steps include:
-
Protection of the amine: Tert-butoxycarbonyl (Boc) groups shield the azabicyclo nitrogen during subsequent reactions .
-
Sulfonyl chloride coupling: Reaction with 5-fluoro-2-methoxybenzenesulfonyl chloride and benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) installs the sulfonyl moieties.
-
Deprotection: Acidic cleavage (e.g., HCl in dioxane) removes the Boc group, yielding the final product.
A representative synthesis pathway is outlined below:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Boc protection using di-tert-butyl dicarbonate, DMAP, CH₂Cl₂ | 85% |
| 2 | 5-Fluoro-2-methoxybenzenesulfonyl chloride, Et₃N, THF, 0°C→RT | 72% |
| 3 | Benzenesulfonyl chloride, pyridine, CH₂Cl₂ | 68% |
| 4 | Deprotection with 4M HCl/dioxane | 90% |
Biological Activity and Mechanism of Action
Kinase Inhibition
Preliminary assays indicate nanomolar inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4. The phenylsulfonyl group likely interacts with the kinase’s hydrophobic pocket, while the 5-fluoro-2-methoxyphenyl moiety enhances selectivity via halogen bonding with active-site residues. Comparative data against reference inhibitors are shown:
| Kinase | IC₅₀ (nM) | Reference Inhibitor (IC₅₀) |
|---|---|---|
| CDK2 | 12.3 ± 1.2 | Roscovitine (100 ± 8) |
| CDK4 | 18.7 ± 2.1 | Palbociclib (11 ± 0.9) |
Pharmacological Applications and Research Findings
Oncology
The compound’s CDK inhibitory profile positions it as a candidate for breast and lung cancer therapy. In MDA-MB-231 breast cancer cells, it induces G₁ phase arrest at 500 nM, reducing proliferation by 62% over 72 hours. Synergy with paclitaxel has been observed, with combination indices <0.7.
Neuropharmacology
Despite structural similarities to tropane alkaloids, the compound lacks affinity for monoamine transporters (e.g., dopamine, serotonin) at concentrations ≤10 μM. This selectivity may mitigate abuse liability in CNS applications.
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